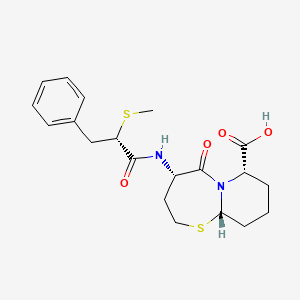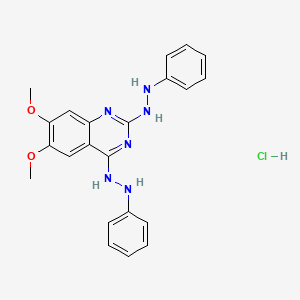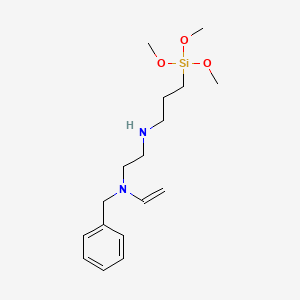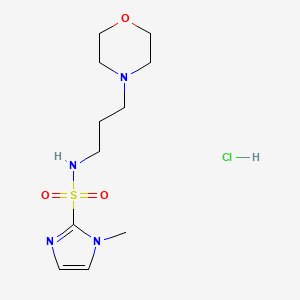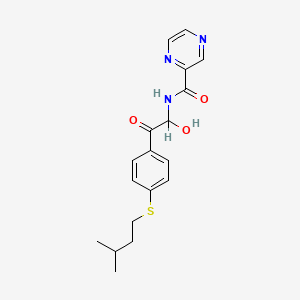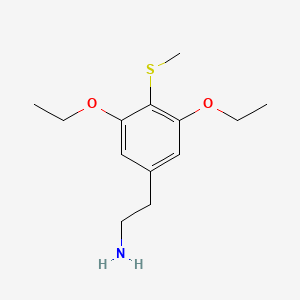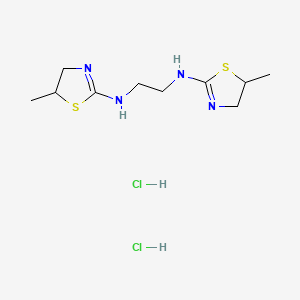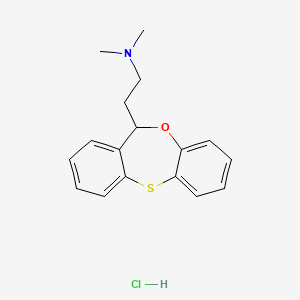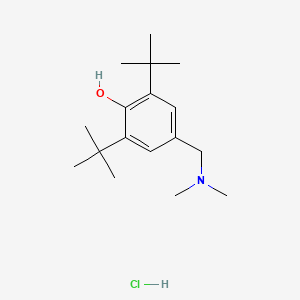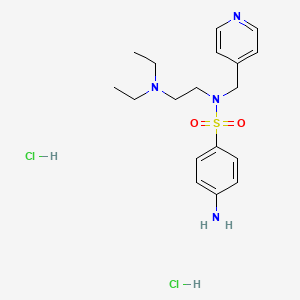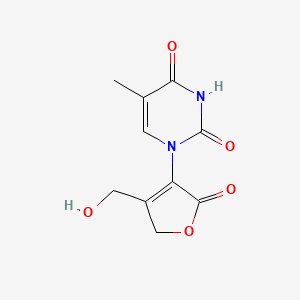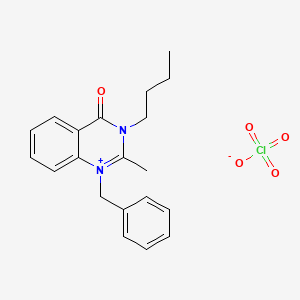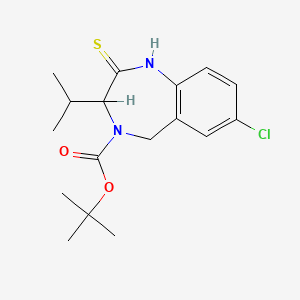
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities and therapeutic applications. This specific compound features a thione group, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate alkylating agent to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding benzodiazepine-2-thiol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine-2-thiol.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 2,3-dihydro-1H-1,5-benzodiazepine-2-thione
Uniqueness
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
87744-52-3 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-4,5-dihydro-1H-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C11H14N2OS/c14-8-7-13-6-5-9-3-1-2-4-10(9)12-11(13)15/h1-4,14H,5-8H2,(H,12,15) |
Clé InChI |
KIWUUYUFWDAYBW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)NC2=CC=CC=C21)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


